molecular formula C19H13NO3 B2909670 N-[(furan-2-yl)methyl]-9-oxo-9H-fluorene-2-carboxamide CAS No. 709001-30-9

N-[(furan-2-yl)methyl]-9-oxo-9H-fluorene-2-carboxamide

Cat. No.: B2909670
CAS No.: 709001-30-9
M. Wt: 303.317
InChI Key: KFWFLRIXNKYVRH-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-9-oxo-9H-fluorene-2-carboxamide is a fluorene-based carboxamide derivative characterized by a 9-fluorenone core substituted at the 2-position with a carboxamide group. The amide nitrogen is further functionalized with a furan-2-ylmethyl substituent.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-9-oxofluorene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO3/c21-18-16-6-2-1-5-14(16)15-8-7-12(10-17(15)18)19(22)20-11-13-4-3-9-23-13/h1-10H,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWFLRIXNKYVRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-9-oxo-9H-florene-2-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the cyclization of 1,4-diketones or the dehydration of 1,4-diols.

    Attachment to the Fluorene Backbone: The furan ring is then attached to the fluorene backbone through a Friedel-Crafts acylation reaction, where the furan acts as the electrophile.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of N-[(furan-2-yl)methyl]-9-oxo-9H-fluorene-2-carboxamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-9-oxo-9H-fluorene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbonyl group in the fluorene backbone can be reduced to form alcohols.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Alcohols and reduced fluorene derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

N-[(furan-2-yl)methyl]-9-oxo-9H-fluorene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: The compound’s unique structural features make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-9-oxo-9H-fluorene-2-carboxamide involves its interaction with molecular targets such as DNA and proteins. The furan ring can intercalate into DNA, disrupting its structure and function, while the fluorene backbone can interact with proteins, inhibiting their activity. These interactions lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Fluorene Carboxamides with Alkyl/Aminoalkyl Substituents

Key Compounds :

  • N-(2-hydroxyethyl)-9-oxo-9H-fluorene-4-carboxamide (1)
  • N-(4-hydroxybutyl)-9-oxo-9H-fluorene-4-carboxamide (4)
  • N-[2-(dimethylamino)ethyl]-9-oxo-9H-fluorene-4-carboxamide (6)

Structural Differences :

  • Compound 1 : Features a 2-hydroxyethyl group on the amide nitrogen, introducing polarity and hydrogen-bonding capacity.
  • Compound 4 : Substituted with a 4-hydroxybutyl group, enhancing hydrophilicity and chain flexibility compared to shorter alkyl chains.

Physicochemical Properties :

Compound Molecular Weight Melting Point (°C) Yield (%) Key Functional Group
1 295.34 Not reported 75 2-Hydroxyethyl
4 295.34 134–136 75 4-Hydroxybutyl
6 294.36 103–105 88 Dimethylaminoethyl

Heterocyclic Fluorene Carboxamides

Key Compounds :

  • 9-oxo-N-(4-phenylthiazol-2-yl)-9H-fluorene-4-carboxamide ()
  • N-(9H-fluoren-2-yl)thiophene-2-carboxamide ()

Structural Differences :

  • Thiazole Derivative () : Substituted with a 4-phenylthiazol-2-yl group, incorporating a sulfur-containing heterocycle.
  • Thiophene Derivative () : Features a thiophene ring directly attached to the amide nitrogen.

Physicochemical Properties :

Compound Molecular Weight Predicted Density (g/cm³) Predicted pKa
Thiazole Derivative 382.43 1.407±0.06 6.43±0.70
Thiophene Derivative 291.37 Not reported Not reported

Comparison to Target Compound :

  • The target compound’s furan group (oxygen-based) vs. thiazole/thiophene (sulfur-based) alters electronic properties.

Fluorene Carboxamides with Halogenated/Alkyl Chains

Key Compound :

  • 9-(4-bromobutyl)-N-(2,2,2-trifluoroethyl)-9H-fluorene-9-carboxamide ()

Structural Differences :

Comparison to Target Compound :

  • The bromine and fluorine atoms in this compound increase molecular weight (MW ≈ 447.3) and hydrophobicity compared to the target compound’s furan group. These features may improve blood-brain barrier penetration but reduce aqueous solubility.

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